![molecular formula C10H10BrN3O B11854055 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11854055.png)
6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position and an ethyl group at the nitrogen atom enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of imidazo[1,2-a]pyridine derivatives.
Ethylation: The ethyl group is introduced at the nitrogen atom using ethylating agents like ethyl iodide in the presence of a base such as potassium carbonate.
Carboxamide Formation: The final step involves the formation of the carboxamide group at the 3rd position using reagents like ammonia or primary amines.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a scaffold for the synthesis of novel pharmaceuticals targeting diseases such as cancer and infectious diseases. Its structural features allow for modifications that can enhance its biological activity and selectivity against specific targets.
Anticancer Activity
Research indicates that 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit enzymes involved in cancer cell proliferation, leading to apoptosis in various cancer cell lines. For instance, derivatives of this compound have demonstrated IC50 values below 150 μM against HeLa cells, indicating potential for selective cancer therapy.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). Studies report minimum inhibitory concentration (MIC) values as low as 0.006 μM against certain strains, suggesting its potential as a new therapeutic agent for tuberculosis.
Biological Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The bromine atom and the imidazo ring system facilitate binding to active sites on enzymes or receptors, modulating their activity. This can lead to either inhibition or activation of these targets, depending on the specific biological context.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. It may inhibit key inflammatory mediators, reducing inflammation in various disease models.
Material Science
The compound's unique chemical structure also positions it as a candidate for applications in material science. Its properties can be exploited in the development of new materials with specific functionalities, particularly those requiring enhanced thermal or electrical characteristics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo and pyridine rings significantly impact its potency and selectivity against different biological targets:
Compound Modification | Observed Effect |
---|---|
Bromine at C6 | Enhanced binding affinity |
Ethyl group at N1 | Improved solubility |
Substituents at C2 and C6 | Increased efficacy against Mtb |
Case Study 1: Antimicrobial Efficacy Against MDR-TB
A series of experiments evaluated the efficacy of this compound against MDR-TB strains. Results indicated that it had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In another study focusing on cancer therapy, researchers assessed the cytotoxic effects on HeLa cells using the PrestoBlue viability assay. The findings highlighted the compound's selective targeting of cancer cells without significant harm to normal cells.
Activity Type | MIC/IC50 Values | Notes |
---|---|---|
Anticancer | IC50 < 150 μM | Induces apoptosis in cancer cell lines |
Antimicrobial | MIC ≤ 0.006 μM | Effective against MDR-TB and XDR-TB strains |
Anti-inflammatory | Not quantified | Potential inhibition of inflammatory mediators |
Mechanism of Action
The mechanism of action of 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it has been shown to inhibit the enzyme FtsZ, which is crucial for bacterial cell division. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
- 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
- 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
- Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxamide
Comparison: 6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide is unique due to the presence of both the bromine atom and the ethyl group, which enhance its reactivity and potential biological activities. Compared to other similar compounds, it exhibits distinct chemical properties and biological activities, making it a valuable compound in medicinal chemistry and drug development .
Biological Activity
6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities, particularly in the context of antimicrobial and antitubercular properties. This article explores the biological activity of this compound, focusing on its efficacy against Mycobacterium tuberculosis (Mtb) and other pathogens, along with structure-activity relationship (SAR) data and pharmacokinetic profiles.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods involving the functionalization of imidazo[1,2-a]pyridine derivatives. The presence of the bromine atom at the 6-position is crucial for its biological activity, as it influences lipophilicity and binding interactions with biological targets.
Antitubercular Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as effective agents against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. Specifically, this compound has shown promising in vitro activity.
- Minimum Inhibitory Concentration (MIC): Research indicates that compounds in this class exhibit MIC values in the low nanomolar range against Mtb strains. For instance, some derivatives have demonstrated MIC values as low as 0.006 μM against MDR strains .
- Mechanism of Action: The primary mode of action involves inhibition of the cytochrome bc1 complex (QcrB) within the mycobacterial electron transport chain. This inhibition disrupts ATP synthesis, leading to bacterial cell death .
Other Biological Activities
In addition to antitubercular properties, imidazo[1,2-a]pyridine derivatives have been evaluated for their antibacterial activities against various pathogens:
- Antibacterial Activity: Studies have shown that these compounds possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds with bromine substitutions at specific positions have been found to exhibit varying degrees of potency against Klebsiella pneumoniae .
Structure-Activity Relationship (SAR)
The SAR studies conducted on imidazo[1,2-a]pyridine derivatives emphasize the importance of substituents on the core structure. Key findings include:
- Positioning of Substituents: The presence of halogens at specific positions (e.g., 6 and 8) significantly impacts biological activity. Compounds with bromine at position 6 generally show enhanced potency compared to those without .
- Lipophilicity: The lipophilic character of these compounds is a crucial factor influencing their permeability and overall bioavailability. Compounds with higher log P values tend to exhibit better anti-parasitic activities .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
Parameter | Value |
---|---|
Plasma Protein Binding (%) | 99.89% (human), 99.64% (mouse) |
CYP Inhibition (%) | CYP1A2: 26.3; CYP2C9: 32.2 |
Hepatocytes Remaining (%) | 0.19% (human) |
Liver Microsomes Remaining (%) | 1.51% (human), 0.15% (mouse) |
These parameters indicate that while the compound has high protein binding capabilities, its stability in liver microsomes suggests a potential for rapid metabolism .
Case Studies
Several case studies illustrate the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:
- In Vitro Efficacy Against MDR-TB: A study reported that a series of imidazo[1,2-a]pyridine carboxamides exhibited remarkable activity against MDR-TB strains with MIC values significantly lower than traditional treatments like isoniazid .
- Safety Profiles: Evaluations regarding cytotoxicity have shown that many derivatives maintain acceptable safety margins while exerting potent anti-TB activity .
Properties
Molecular Formula |
C10H10BrN3O |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10BrN3O/c1-2-12-10(15)8-5-13-9-4-3-7(11)6-14(8)9/h3-6H,2H2,1H3,(H,12,15) |
InChI Key |
SFYTUIUKVCBKKC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN=C2N1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.